molecular formula C12H18N2O2 B2576241 Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1374658-94-2

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2576241
CAS No.: 1374658-94-2
M. Wt: 222.288
InChI Key: YVUMMKZOFGYPLS-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-2-azaspiro[33]heptane-2-carboxylate is a compound belonging to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is largely dependent on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The spirocyclic structure may also influence its binding affinity and selectivity towards specific molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The spirocyclic structure also contributes to its unique chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUMMKZOFGYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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